4-Fluorophenylzinc bromide

Catalog No.
S1797009
CAS No.
181705-93-1
M.F
C6H4BrFZn
M. Wt
240.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenylzinc bromide

CAS Number

181705-93-1

Product Name

4-Fluorophenylzinc bromide

IUPAC Name

bromozinc(1+);fluorobenzene

Molecular Formula

C6H4BrFZn

Molecular Weight

240.39

InChI

InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

SMILES

C1=CC(=CC=[C-]1)F.[Zn+]Br

Energy Storage

Biomedical Applications

Specific Scientific Field: Biomedical Research

Comprehensive and Detailed Summary of the Application: Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

Detailed Description of the Methods of Application or Experimental Procedures: Fluorescent probes are often used in conjunction with fluorescence microscopy to study the properties of organic or inorganic substances. Fluorescent probes can be designed to respond to specific chemical or physical changes in the environment, such as pH, temperature, or the presence of a particular analyte .

Thorough Summary of the Results or Outcomes Obtained: Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics (e.g., fluorogenic prodrugs) .

Material Science

Specific Scientific Field: Material Science

Comprehensive and Detailed Summary of the Application: Organometallic compounds like 4-Fluorophenylzinc bromide are often used in the synthesis of complex materials. These compounds can act as precursors for the deposition of thin films of metals or semiconductors, which have applications in various fields such as electronics and photonics .

Detailed Description of the Methods of Application or Experimental Procedures: The compound can be used in a process called Chemical Vapor Deposition (CVD), where it is vaporized and reacted with other gases to deposit a thin film on a substrate .

Environmental Science

Specific Scientific Field: Environmental Science

Comprehensive and Detailed Summary of the Application: Per- and polyfluoroalkyl substances (PFAS), which include compounds like 4-Fluorophenylzinc bromide, have been found to be ubiquitous environmental contaminants .

Detailed Description of the Methods of Application or Experimental Procedures: These compounds are often studied for their persistence in the environment and their potential bioaccumulation in both aquatic and terrestrial species .

Thorough Summary of the Results or Outcomes Obtained: While large-scale monitoring studies have been implemented, the adverse outcomes to ecological and human health, particularly of replacement PFAS, remain largely unknown .

4-Fluorophenylzinc bromide is an organozinc compound with the chemical formula C6_6H4_4BrFZn and a molecular weight of 240.39 g/mol. It is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which influences its reactivity and properties. This compound is typically encountered as a yellow to brown liquid and is soluble in organic solvents such as tetrahydrofuran. It is widely used in organic synthesis, particularly in reactions involving carbon-carbon bond formation due to its nucleophilic characteristics .

4-Fluorophenylzinc bromide is a flammable and air-sensitive compound. It can react violently with water and oxidizers. Organozinc compounds like this can also be toxic upon ingestion or inhalation. Due to these hazards, it's crucial to handle the compound under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hoods [].

, primarily as a nucleophile. Key reaction types include:

  • Nucleophilic Substitution Reactions: The zinc atom acts as a nucleophile, replacing halides or other electrophilic groups in organic compounds.
  • Cross-Coupling Reactions: It is commonly employed in cross-coupling reactions such as Suzuki and Negishi reactions, where it forms biaryl compounds by coupling with aryl halides .

Example Reactions

  • Suzuki Coupling:
    4 Fluorophenylzinc bromide+Aryl halidePd catalystBiaryl compound\text{4 Fluorophenylzinc bromide}+\text{Aryl halide}\xrightarrow{\text{Pd catalyst}}\text{Biaryl compound}
  • Nucleophilic Substitution:
    4 Fluorophenylzinc bromide+R X4 Fluorophenyl R+ZnX\text{4 Fluorophenylzinc bromide}+\text{R X}\rightarrow \text{4 Fluorophenyl R}+\text{ZnX}
    where R-X represents an alkyl or aryl halide.

4-Fluorophenylzinc bromide can be synthesized through several methods:

  • Direct Reaction Method:
    • Reacting 4-fluoroiodobenzene with zinc powder in a suitable solvent like tetrahydrofuran under inert conditions (nitrogen or argon atmosphere).
    • The general reaction can be represented as:
      4 Fluoroiodobenzene+Zn4 Fluorophenylzinc bromide\text{4 Fluoroiodobenzene}+\text{Zn}\rightarrow \text{4 Fluorophenylzinc bromide}
  • Lithium-Zinc Exchange:
    • Another method involves the reaction of 4-fluorophenyllithium with zinc bromide, which may yield higher purity .

4-Fluorophenylzinc bromide is utilized in various fields:

  • Organic Synthesis: As a reagent for constructing complex organic molecules including pharmaceuticals and agrochemicals.
  • Material Science: In the preparation of functional materials such as polymers and electronic devices.
  • Medicinal Chemistry: Serving as an intermediate for synthesizing drug candidates and biologically active compounds .

Several compounds share similarities with 4-fluorophenylzinc bromide, particularly in terms of their reactivity and applications in organic synthesis:

Compound NameChemical FormulaUnique Features
4-Chlorophenylzinc bromideC6_6H4_4BrClZnChlorine substituent; used similarly in coupling reactions.
2-Chloro-4-fluorophenylzinc iodideC6_6H4_4BrClZnContains iodine; used in similar synthetic pathways.
Phenylmagnesium bromideC6_6H5_5BrMgMagnesium instead of zinc; different reactivity profile.
tert-Butylmagnesium chlorideC4_4H9_9ClMgBulkier group; used for different types of reactions.

Uniqueness

The uniqueness of 4-fluorophenylzinc bromide lies in its specific reactivity profile due to the fluorine atom's electronic effects, which can enhance nucleophilicity and influence selectivity in coupling reactions. Its application in synthesizing complex organic molecules while maintaining stability under various conditions distinguishes it from other organometallic reagents .

Dates

Modify: 2023-08-15

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